molecular formula C14H12Br2Hg B14731800 Bis[(3-bromophenyl)methyl]mercury CAS No. 10507-40-1

Bis[(3-bromophenyl)methyl]mercury

Cat. No.: B14731800
CAS No.: 10507-40-1
M. Wt: 540.64 g/mol
InChI Key: IETVIBNQVBLXQO-UHFFFAOYSA-N
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Description

Bis[(3-bromophenyl)methyl]mercury (CAS 10507-40-1) is an organomercury compound featuring two 3-bromobenzyl groups bonded to a central mercury atom. Its molecular formula is C₁₄H₁₂Br₂Hg, and it belongs to a class of mercury(II) derivatives with arylalkyl substituents.

Properties

CAS No.

10507-40-1

Molecular Formula

C14H12Br2Hg

Molecular Weight

540.64 g/mol

IUPAC Name

bis[(3-bromophenyl)methyl]mercury

InChI

InChI=1S/2C7H6Br.Hg/c2*1-6-3-2-4-7(8)5-6;/h2*2-5H,1H2;

InChI Key

IETVIBNQVBLXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C[Hg]CC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[(3-bromophenyl)methyl]mercury typically involves the reaction of 3-bromobenzyl chloride with mercury(II) acetate in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(3-bromophenyl)methyl]mercury can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmercury compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Bis[(3-bromophenyl)methyl]mercury has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis[(3-bromophenyl)methyl]mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to potential biological effects. The compound’s reactivity in cross-coupling reactions is facilitated by the activation of the mercury-carbon bond, allowing for the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of Bis[(3-bromophenyl)methyl]mercury can be contextualized by comparing it with structurally analogous mercury compounds and halogenated arylalkyl derivatives.

Substituent Position and Halogen Effects in Mercury Compounds

A critical factor in organomercury chemistry is the position and type of substituents on the aromatic ring. lists several closely related compounds:

Compound Name Molecular Formula Substituent Position Halogen Type Key Features Reference
This compound C₁₄H₁₂Br₂Hg 3-position Bromine High steric bulk, moderate electronegativity
Bis[(4-bromophenyl)methyl]mercury C₁₄H₁₂Br₂Hg 4-position Bromine Linear geometry, enhanced resonance effects
Bis[(4-chlorophenyl)methyl]mercury C₁₄H₁₂Cl₂Hg 4-position Chlorine Higher electronegativity, smaller atomic radius
  • Substituent Position : The 3-bromo isomer (meta-substitution) introduces steric hindrance and disrupts conjugation compared to the 4-bromo (para) analog, which allows for linear alignment and stronger resonance stabilization .

Ionization Energy and Electronic Properties

Fluorine’s high electronegativity likely lowers IE compared to bromine-substituted analogs, suggesting that this compound may exhibit a higher IE due to bromine’s weaker electron-withdrawing effect .

Comparison with Non-Mercury Halogenated Compounds

Structural parallels in non-mercury compounds highlight broader trends in halogen and substituent effects:

Compound Class Example Key Difference Impact on Properties Reference
Esters Methyl 2-(3-bromophenyl)acetate Lack of mercury center Higher bioavailability, lower toxicity
Amines (2-Bromo-3-fluorophenyl)methylamine Dual halogenation (Br + F) Enhanced biological targeting
Heterocycles 3-(3-Bromophenyl)-1H-pyrazoloquinoline Complex aromatic system Tunable photophysical properties
  • Reactivity: Mercury’s electrophilicity enables unique pathways (e.g., transmetalation), whereas non-mercury halogenated compounds often rely on halogen-bonding or C–X activation .
  • Biological Activity : Bromine’s position (3 vs. 4) in arylalkyl derivatives can drastically alter bioactivity. For example, methyl 2-(3-bromophenyl)acetate shows distinct pharmacokinetics compared to its 4-bromo isomer .

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